molecular formula C12H9BrN2O3S B270139 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone

3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone

Cat. No.: B270139
M. Wt: 341.18 g/mol
InChI Key: VWCCKYYBZXSZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone is a heterocyclic compound that contains a bromophenyl group, an oxadiazole ring, and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.

    Formation of the Furanone Moiety: The final step involves the cyclization of the intermediate compound to form the furanone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the bromophenyl ring.

Scientific Research Applications

3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but contains an isoxazole ring instead of an oxadiazole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline ring.

Uniqueness

3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone is unique due to the presence of both the oxadiazole ring and the furanone moiety, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H9BrN2O3S

Molecular Weight

341.18 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C12H9BrN2O3S/c13-8-3-1-7(2-4-8)10-14-15-12(18-10)19-9-5-6-17-11(9)16/h1-4,9H,5-6H2

InChI Key

VWCCKYYBZXSZBT-UHFFFAOYSA-N

SMILES

C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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